molecular formula C8H12O4 B6172317 4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2445791-46-6

4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B6172317
CAS No.: 2445791-46-6
M. Wt: 172.18 g/mol
InChI Key: YESGDCIUOJLUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxymethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a methoxymethyl group and an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the following steps:

    Formation of the Oxabicyclo Ring System: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by an epoxidation reaction to introduce the oxygen atom into the bicyclic structure.

    Introduction of the Methoxymethyl Group: This step involves the alkylation of the bicyclic compound with methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder and epoxidation reactions, and the use of high-pressure reactors for the carboxylation step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxabicyclo ring system, potentially opening the ring and forming linear or cyclic alcohols.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 4-(formylmethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid.

    Reduction: Formation of 4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-ol.

    Substitution: Formation of 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(methoxymethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its bicyclic structure can mimic natural products, making it a candidate for drug development targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of polymers and other materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxabicyclo ring system can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
  • 4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
  • 4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Uniqueness

4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of the methoxymethyl group, which can undergo various chemical transformations, enhancing its versatility in synthetic applications. Its oxabicyclo ring system also provides a rigid framework that can influence the compound’s reactivity and interaction with biological targets.

This detailed overview should provide a comprehensive understanding of 4-(methoxymethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2445791-46-6

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C8H12O4/c1-11-4-7-2-8(3-7,6(9)10)12-5-7/h2-5H2,1H3,(H,9,10)

InChI Key

YESGDCIUOJLUAP-UHFFFAOYSA-N

Canonical SMILES

COCC12CC(C1)(OC2)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.